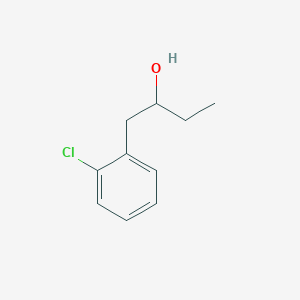

1-(2-Chlorophenyl)butan-2-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-chlorophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6,9,12H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKQKUXHXJLVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Chlorophenyl Butan 2 Ol

Exploration of Potential Synthetic Approaches

The synthesis of 1-(2-Chlorophenyl)butan-2-ol can be approached through several strategic disconnections, primarily involving Grignard-type reactions for carbon-carbon bond formation or the reduction of a corresponding ketone, 1-(2-chlorophenyl)butan-2-one. The latter approach is particularly amenable to asymmetric strategies for producing specific enantiomers.

Stereoselective Synthesis of 1-(2-Chlorophenyl)butan-2-ol Enantiomers

The production of single enantiomers of 1-(2-Chlorophenyl)butan-2-ol is of significant interest, as the biological activity of chiral molecules often resides in only one of the enantiomers. Biocatalytic reduction of the prochiral ketone, 1-(2-chlorophenyl)butan-2-one, represents a powerful and green method for achieving high enantioselectivity. nih.gov Whole-cell biotransformations using various microorganisms, such as specially selected strains of yeast, are known to reduce aryl ketones to the corresponding chiral secondary alcohols with high optical purity. researchgate.net

For instance, strains of Pichia jadinii and Saccharomyces montanus have been successfully used for the asymmetric reduction of ketones, yielding products with excellent enantiomeric excess (ee). researchgate.netnih.govresearchgate.net The reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol by Pichia jadinii HBY61, for example, proceeds with a yield of 85.1% and a strict 100% enantioselectivity. nih.gov Similarly, baker's yeast (Saccharomyces cerevisiae) is a common and inexpensive biocatalyst for the reduction of various ketones to optically active secondary alcohols. usm.my These biocatalytic methods offer an efficient pathway to access either the (R) or (S) enantiomer of 1-(2-Chlorophenyl)butan-2-ol by selecting an appropriate microbial strain.

Asymmetric Catalysis in the Formation of 1-(2-Chlorophenyl)butan-2-ol

Chemical asymmetric catalysis provides a versatile alternative to biocatalysis for the enantioselective synthesis of chiral alcohols. The most common approach is the asymmetric reduction of the ketone precursor, 1-(2-chlorophenyl)butan-2-one.

Catalytic Asymmetric Hydrogenation: A prominent method is the Noyori asymmetric hydrogenation, which employs ruthenium catalysts bearing chiral phosphine (B1218219) ligands like BINAP. harvard.edu This reaction is highly efficient for the reduction of a wide range of aryl ketones to their corresponding alcohols with exceptional enantioselectivity, often exceeding 95% ee. harvard.edu

CBS Reduction: The Corey-Bakshi-Shibata (CBS) reduction utilizes chiral oxazaborolidine catalysts to stereoselectively reduce ketones with borane (B79455) (BH₃). mdpi.com This method is well-established for producing chiral secondary alcohols from various aryl ketones with high enantioselectivity, typically in the range of 91–98% ee. mdpi.com

Transfer Hydrogenation: Asymmetric transfer hydrogenation offers another route, often using iridium or ruthenium catalysts with chiral ligands. These reactions use a hydrogen donor like isopropanol (B130326) to effect the reduction, avoiding the need for high-pressure hydrogen gas.

The choice of catalyst and ligand is crucial for achieving high enantioselectivity, and the specific substrate may require empirical optimization.

Table 1: Representative Asymmetric Catalysis Methods for Aryl Ketone Reduction

| Catalyst System | Reaction Type | Typical Substrates | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru-BINAP Complexes | Asymmetric Hydrogenation | β-Keto Esters, Aryl Ketones | >95% |

| Chiral Oxazaborolidines (CBS) | Asymmetric Borane Reduction | Aryl Alkyl Ketones | 91-98% |

| (S,S)-Ru-TsDPEN | Transfer Hydrogenation | Aromatic Ketones | up to 99% |

| Cu(OAc)₂/(R)-BIPHEP | Hydrosilylation | Aryl/Heteroaryl Ketones | >95% |

Grignard-type Reactions and Related Organometallic Strategies for Aryl-Alkyl Alcohol Formation

Grignard reactions are a fundamental tool for forming carbon-carbon bonds and offer a direct, non-stereoselective route to racemic 1-(2-Chlorophenyl)butan-2-ol. youtube.comyoutube.com This method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. libretexts.orgkhanacademy.org

Two primary Grignard pathways can be envisioned for the synthesis of this target molecule:

Route A: Reaction of 2-chlorobenzylmagnesium chloride with propanal.

Route B: Reaction of ethylmagnesium bromide with 2-chlorophenylacetaldehyde.

In both cases, the initial reaction forms a magnesium alkoxide intermediate, which is then protonated during an acidic workup to yield the final alcohol. organicchemistrytutor.com While highly effective for constructing the molecular skeleton, standard Grignard reactions produce a racemic mixture of the two enantiomers. Achieving enantioselectivity with this method requires the use of chiral ligands or auxiliaries, which is often more complex than the asymmetric reduction of a ketone.

Optimization of Reaction Conditions for Yield and Purity of 1-(2-Chlorophenyl)butan-2-ol

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. For biocatalytic reductions, key parameters include pH, temperature, co-substrate concentration (e.g., glucose), and substrate loading. nih.govresearchgate.net For example, the optimal conditions for the bioreduction of 4-hydroxy-2-butanone using Pichia jadinii were found to be pH 7.4, 30 °C, and the use of glucose as a co-substrate for cofactor regeneration. nih.gov

In chemical catalysis, such as asymmetric hydrogenation, optimization involves screening different solvents, adjusting temperature and pressure, and modifying the catalyst-to-substrate ratio. For the CBS reduction, temperature can significantly impact enantioselectivity, with lower temperatures often leading to higher ee values. mdpi.com Purity is enhanced through standard laboratory techniques such as recrystallization or column chromatography to remove unreacted starting materials, catalysts, and byproducts.

Table 2: Factors for Optimization in Synthetic Routes

| Synthetic Method | Key Parameters for Optimization | Desired Outcome |

|---|---|---|

| Biocatalytic Reduction | pH, Temperature, Co-substrate, Microbial Strain, Substrate Loading | High Yield, High Enantioselectivity |

| Asymmetric Catalysis | Catalyst/Ligand Choice, Solvent, Temperature, Pressure, Reaction Time | High Yield, High Enantioselectivity |

| Grignard Reaction | Solvent (Anhydrous Ether/THF), Temperature, Purity of Magnesium | High Yield of Racemic Product |

| Ketone Reduction (Racemic) | Reducing Agent, Solvent, Temperature, Workup Procedure | High Yield, High Purity |

Development of Novel Synthetic Routes for 1-(2-Chlorophenyl)butan-2-ol

Modern synthetic chemistry continues to evolve, offering novel strategies that could be applied to the synthesis of chiral alcohols like 1-(2-Chlorophenyl)butan-2-ol. One emerging area is the combination of radical and ionic chemistry. A recently developed approach enables the enantioselective synthesis of β-functionalized amines from alcohols through a cobalt-catalyzed radical 1,5-C-H amination followed by stereospecific ring-opening. nih.gov While targeting amines, the underlying principles of stereoselective C-H functionalization could inspire new routes to other functional groups.

Furthermore, stereoselective electrocatalytic methods are gaining traction. These techniques use electricity to drive reactions, often under mild conditions. For example, a streamlined approach using a serine-derived chiral carboxylic acid in stereoselective electrocatalytic decarboxylative transformations has been shown to provide efficient access to enantiopure amino alcohols. nih.gov Adapting such radical-based, electrocatalytic strategies could provide entirely new and more sustainable synthetic pathways to the target compound and its derivatives.

Chemical Reactivity and Transformation Studies of 1 2 Chlorophenyl Butan 2 Ol

Reactivity of the Secondary Hydroxyl Group in 1-(2-Chlorophenyl)butan-2-ol

The secondary hydroxyl (-OH) group is a primary site of reactivity in 1-(2-chlorophenyl)butan-2-ol. Its chemical behavior is characteristic of secondary benzylic alcohols, which can undergo a variety of transformations such as oxidation, nucleophilic substitution, and derivatization through esterification and etherification.

Oxidation Reactions and Derived Products

The secondary alcohol moiety in 1-(2-chlorophenyl)butan-2-ol can be oxidized to yield the corresponding ketone, 1-(2-chlorophenyl)butan-2-one. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired reaction conditions and scale.

Common laboratory reagents for the oxidation of secondary alcohols to ketones are effective for this transformation. These include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and potassium dichromate (K₂Cr₂O₇) under acidic conditions, as well as milder, non-metal-based reagents such as those used in Swern and Dess-Martin periodinane oxidations.

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Reagent/System | Typical Conditions | Product |

| Potassium Dichromate (K₂Cr₂O₇) / Sulfuric Acid (H₂SO₄) | Aqueous acid, heat | 1-(2-Chlorophenyl)butan-2-one |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | 1-(2-Chlorophenyl)butan-2-one |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | Low temperature (-78 °C), anhydrous conditions | 1-(2-Chlorophenyl)butan-2-one |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), room temperature | 1-(2-Chlorophenyl)butan-2-one |

Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of 1-(2-chlorophenyl)butan-2-ol is a poor leaving group (as OH⁻). Therefore, direct nucleophilic substitution is not feasible. For a substitution reaction to occur, the -OH group must first be converted into a good leaving group. A common strategy is to protonate the alcohol using a strong acid, which transforms the leaving group into a neutral water molecule (H₂O), a much more stable species. libretexts.org

Once protonated, secondary benzylic alcohols like 1-(2-chlorophenyl)butan-2-ol can react via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile. chemistrysteps.com The Sₙ1 pathway involves the formation of a resonance-stabilized secondary benzylic carbocation, while the Sₙ2 pathway involves a backside attack by the nucleophile. ucalgary.ca

Another method to facilitate substitution is to convert the alcohol into a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent leaving group, allowing for subsequent Sₙ2 reactions with a wide range of nucleophiles under milder conditions. chemistrysteps.com

Table 2: Reagents for Nucleophilic Substitution of Alcohols

| Reagent | Intermediate/Activated Species | Leaving Group | Typical Nucleophiles |

| Hydrochloric Acid (HCl) / Zinc Chloride (ZnCl₂) | Protonated Oxonium Ion | H₂O | Cl⁻ |

| Thionyl Chloride (SOCl₂) | Chlorosulfite Ester | SO₂ + Cl⁻ | Cl⁻ |

| Phosphorus Tribromide (PBr₃) | Dibromophosphite Ester | HOPBr₂ | Br⁻ |

| Tosyl Chloride (TsCl) / Pyridine | Tosylate Ester | Tosylate (TsO⁻) | CN⁻, N₃⁻, I⁻, etc. |

Esterification and Etherification Potential of 1-(2-Chlorophenyl)butan-2-ol

Esterification: 1-(2-Chlorophenyl)butan-2-ol can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form esters. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com This is an equilibrium process, and the formation of the ester is typically favored by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Etherification: The formation of ethers from 1-(2-chlorophenyl)butan-2-ol can also be achieved. While the Williamson ether synthesis (reaction with an alkyl halide under basic conditions) is a classic method, direct dehydrative coupling of alcohols has emerged as a more atom-economical approach. nih.gov Research has shown that iron(III) triflate can serve as an efficient and environmentally benign catalyst for the direct etherification of alcohols. acs.org This method allows for the synthesis of both symmetrical ethers (from two molecules of the same alcohol) and unsymmetrical ethers (from two different alcohols). nih.gov For instance, a similar secondary benzylic alcohol, 1-(4-chlorophenyl)ethanol, has been shown to react with methanol (B129727) in the presence of an iron catalyst to provide the corresponding unsymmetrical ether in high yield. acs.org

Table 3: Potential Esterification and Etherification Reactions

| Reaction Type | Reagents | Catalyst | Product Type |

| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) | H₂SO₄ | Ester |

| Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | Ester |

| Dehydrative Etherification | Another alcohol (e.g., Methanol) | Iron(III) triflate | Unsymm. Ether |

Functionalization and Reactions of the Chlorophenyl Moiety in 1-(2-Chlorophenyl)butan-2-ol

The chlorophenyl ring of 1-(2-chlorophenyl)butan-2-ol offers reaction sites for modifying the aromatic core of the molecule, primarily through electrophilic aromatic substitution and modern cross-coupling reactions.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the substituents already present. In 1-(2-chlorophenyl)butan-2-ol, there are two substituents to consider: the chloro group and the 2-hydroxybutyl group.

Chloro Group (-Cl): The chlorine atom is a deactivating group due to its electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows the rate of reaction compared to benzene. youtube.com However, it is an ortho, para-director because its lone pairs of electrons can be donated via resonance to stabilize the carbocation intermediate (the arenium ion) when attack occurs at these positions. youtube.comorganicchemistrytutor.com

Alkyl Group (-CH(OH)CH₂CH₃): The alkyl group is generally considered an activating group and an ortho, para-director. unizin.org Activating groups donate electron density to the ring, making it more reactive towards electrophiles. libretexts.org

When both an activating and a deactivating group are present, the activating group typically controls the regioselectivity of the substitution. uci.edu In this case, the 2-hydroxybutyl group is the activator. Therefore, incoming electrophiles will be directed primarily to the positions that are ortho and para to the alkyl group. Given the existing chlorine at position 2, the primary sites for substitution would be position 4 (para to the alkyl group) and position 6 (ortho to the alkyl group). Steric hindrance from the bulky alkyl group might favor substitution at the less hindered para position.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Reactivity Effect | Directing Effect |

| -Cl | 2 | Inductively withdrawing, resonance donating | Deactivating | ortho, para |

| -CH(OH)R | 1 | Inductively donating | Activating | ortho, para |

| Predicted outcome | The activating alkyl group dominates | Overall reactivity is a balance of effects | Substitution favored at positions 4 and 6 |

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Halide

The carbon-chlorine bond on the phenyl ring provides a handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools in modern organic synthesis. unistra.fr Although aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advances in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands, have made their use routine. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. libretexts.org This is a versatile method for creating biaryl structures or attaching alkyl or vinyl groups to the aromatic ring. organic-chemistry.orgnih.gov The general catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boron reagent and reductive elimination to yield the product. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.org This method is a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other functional materials. jk-sci.comacsgcipr.org The mechanism also proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination. jk-sci.com

Table 5: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System Example |

| Suzuki-Miyaura Coupling | Phenylboronic Acid | C-C (Aryl-Aryl) | Pd(OAc)₂, XPhos, Base (e.g., K₃PO₄) nih.gov |

| Buchwald-Hartwig Amination | Morpholine | C-N (Aryl-Amine) | Pd₂(dba)₃, BINAP, Base (e.g., NaOt-Bu) jk-sci.com |

Stereochemical Transformations and Racemization Pathways of 1-(2-Chlorophenyl)butan-2-ol

The stereochemistry of 1-(2-Chlorophenyl)butan-2-ol is centered around the chiral carbon atom at the second position (C2) of the butane (B89635) chain, which is bonded to a hydroxyl group, a hydrogen atom, an ethyl group, and a 2-chlorobenzyl group. The presence of this chiral center means the compound can exist as a pair of enantiomers. The study of its stereochemical transformations and racemization is crucial for understanding its chemical behavior and for applications in stereoselective synthesis.

Racemization, the process of converting an optically active mixture into a racemic mixture, can occur through several pathways that involve the temporary loss of chirality at the stereocenter. For secondary alcohols like 1-(2-Chlorophenyl)butan-2-ol, a primary pathway to racemization involves the formation of a planar carbocation intermediate. chemicalnote.comstudy.com This typically occurs under reaction conditions that favor a unimolecular nucleophilic substitution (S(_N)1) mechanism. chemicalnote.commasterorganicchemistry.com The hydroxyl group can be protonated by an acid, followed by the loss of a water molecule to form a secondary carbocation. libretexts.org This carbocation is sp² hybridized and planar, allowing a nucleophile to attack from either face with equal probability, leading to a mixture of both enantiomers. study.comquora.com

Another significant racemization pathway involves a two-step process of oxidation followed by reduction. The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-chlorophenyl)butan-2-one. This transformation removes the chiral center, as the carbon atom of the carbonyl group is sp² hybridized and achiral. Subsequent reduction of the ketone, for instance with a reducing agent like sodium borohydride, will regenerate the alcohol. The hydride attack on the planar carbonyl group can occur from either side, typically resulting in a racemic mixture of the alcohol. reddit.com

In contrast to racemization, certain reactions proceed with a defined stereochemical outcome. Stereochemical inversion, or Walden inversion, is characteristic of bimolecular nucleophilic substitution (S(_N)2) reactions. chemicalnote.comualberta.ca In these reactions, a nucleophile attacks the chiral carbon from the side opposite to the leaving group in a single, concerted step. chemicalnote.com For 1-(2-Chlorophenyl)butan-2-ol, this can be achieved by first converting the hydroxyl group into a better leaving group (e.g., a tosylate) and then reacting it with a nucleophile. jove.comchemistrysteps.com This process results in a product with the opposite stereochemical configuration to the starting alcohol.

The table below summarizes the expected stereochemical outcomes for various transformations of 1-(2-Chlorophenyl)butan-2-ol.

| Reaction Type | Reagents | Key Intermediate | Stereochemical Outcome |

| S(_N)1 Substitution | Strong Acid (e.g., HBr) | Planar Carbocation | Racemization (mixture of inversion and retention) |

| S(_N)2 Substitution | 1. TsCl, Pyridine 2. Nucleophile (e.g., Br⁻) | Pentacoordinate Transition State | Inversion of Configuration |

| Oxidation-Reduction | 1. Oxidizing Agent (e.g., H₂CrO₄) 2. Reducing Agent (e.g., NaBH₄) | Achiral Ketone | Racemization |

Mechanistic Investigations of 1-(2-Chlorophenyl)butan-2-ol Reactions

The reactions of 1-(2-Chlorophenyl)butan-2-ol are characteristic of secondary alcohols, with its reactivity being influenced by the steric and electronic properties of the 2-chlorophenyl group. Mechanistic studies focus on understanding the pathways of its key transformations, such as conversion to alkyl halides, dehydration, and oxidation.

Conversion to Alkyl Halides:

The conversion of 1-(2-Chlorophenyl)butan-2-ol to the corresponding alkyl halide can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reagents and conditions. jove.com

S(_N)1 Mechanism: When treated with a strong hydrogen halide like HBr, the reaction likely follows an S(_N)1 pathway. libretexts.orglibretexts.org

Protonation: The hydroxyl group is first protonated by the acid to form a good leaving group, water. libretexts.orgvedantu.com

Carbocation Formation: The protonated alcohol dissociates, losing a molecule of water to form a secondary carbocation. This is the slow, rate-determining step. libretexts.orgbyjus.com The electron-withdrawing nature of the 2-chlorophenyl group can destabilize the adjacent carbocation, potentially slowing this step compared to an unsubstituted analogue. pharmacy180.com

Nucleophilic Attack: The halide ion (Br⁻) acts as a nucleophile, attacking the planar carbocation to form the final alkyl halide product. libretexts.org As the attack can occur from either side, this mechanism leads to racemization. masterorganicchemistry.com

S(_N)2 Mechanism: Using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) favors an S(_N)2 mechanism, which is common for primary and secondary alcohols. chemistrysteps.comlibretexts.org

Activation of Hydroxyl Group: The alcohol reacts with the reagent (e.g., SOCl₂) to form an intermediate (a chlorosulfite ester). This converts the hydroxyl into a much better leaving group. jove.com

Nucleophilic Attack: The halide ion (Cl⁻), either from the reagent or an external source, performs a backside attack on the carbon atom bearing the leaving group. chemistrysteps.com This concerted step results in the displacement of the leaving group and an inversion of the stereocenter's configuration. masterorganicchemistry.com

Dehydration to Alkenes:

Acid-catalyzed dehydration of secondary alcohols typically proceeds through a unimolecular elimination (E1) mechanism. vedantu.comlibretexts.org

Protonation of Alcohol: Similar to the S(_N)1 mechanism, the reaction begins with the protonation of the hydroxyl group by a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄). byjus.com

Formation of Carbocation: The loss of a water molecule from the protonated alcohol generates a secondary carbocation intermediate. This is the rate-determining step of the reaction. vedantu.combyjus.com

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond, yielding an alkene. vedantu.comlibretexts.org For 1-(2-Chlorophenyl)butan-2-ol, proton removal can lead to a mixture of alkene isomers, with the major product typically being the more substituted and stable alkene, as predicted by Zaitsev's rule.

Oxidation to a Ketone:

The oxidation of a secondary alcohol like 1-(2-Chlorophenyl)butan-2-ol yields a ketone, 1-(2-chlorophenyl)butan-2-one. chemistrysteps.combyjus.com A common oxidizing agent for this transformation is chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid. chemistrysteps.com

Formation of Chromate (B82759) Ester: The alcohol attacks the chromium atom of the chromic acid, and after a proton transfer, a chromate ester intermediate is formed. chemistrysteps.com

E2-like Elimination: A base (often water) removes the proton from the carbon that was attached to the hydroxyl group. Simultaneously, the C-H bond electrons move to form the C=O double bond, and the O-Cr bond breaks, with the electrons moving to the chromium atom. chemistrysteps.commasterorganicchemistry.com This step is analogous to an E2 elimination and results in the formation of the ketone and a reduced chromium species. masterorganicchemistry.com

The table below outlines the key mechanistic features for these principal reactions.

| Reaction | Mechanism Type | Key Intermediate | Rate-Determining Step | Stereochemical Implication |

| Reaction with HBr | S(_N)1 | Secondary Carbocation | Formation of Carbocation | Racemization |

| Reaction with SOCl₂ | S(_N)2 | Chlorosulfite Ester | Bimolecular Nucleophilic Attack | Inversion of Configuration |

| Acid-Catalyzed Dehydration | E1 | Secondary Carbocation | Formation of Carbocation | Loss of Stereochemistry in Product |

| Oxidation with H₂CrO₄ | E2-like Elimination | Chromate Ester | C-H Bond Cleavage at C2 | Loss of Chiral Center |

Stereochemical Investigations of 1 2 Chlorophenyl Butan 2 Ol

Chiral Resolution Techniques for 1-(2-Chlorophenyl)butan-2-ol Enantiomers

The separation of enantiomers from a racemic mixture of 1-(2-Chlorophenyl)butan-2-ol is a critical step in obtaining stereochemically pure compounds. Two primary methods for chiral resolution are diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric esters. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. libretexts.orgwikipedia.org The separated diastereomers can then be hydrolyzed to yield the individual enantiomers of the alcohol. For resolving racemic alcohols, chiral acids like (S)-mandelic acid or tartaric acid are commonly employed. libretexts.orgwikipedia.org The efficiency of this method is contingent on the successful formation of crystalline diastereomeric salts and a significant difference in their solubility. wikipedia.org

Enzymatic Kinetic Resolution: A highly selective alternative for resolving secondary alcohols is enzymatic kinetic resolution. nih.govdss.go.th This method utilizes enzymes, often lipases, to selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. dss.go.th Lipase (B570770) B from Candida antarctica (CALB) is a widely used biocatalyst for this purpose. dss.go.th The choice of acyl donor and solvent can significantly influence the reaction's efficiency and enantioselectivity. dss.go.thacs.org For instance, in the dynamic kinetic resolution of secondary alcohols, a combination of a ruthenium catalyst for in-situ racemization of the unreacted enantiomer and a lipase for selective acylation can achieve theoretical yields approaching 100%. acs.org

Table 1: Comparison of Chiral Resolution Techniques Applicable to Secondary Alcohols

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. libretexts.org | Well-established, scalable. pharmtech.com | Dependent on crystallization, can be laborious, may require screening of multiple resolving agents. wikipedia.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. nih.gov | High enantioselectivity, mild reaction conditions. researchgate.net | Maximum theoretical yield of 50% for the desired enantiomer (without racemization). acs.org |

| Dynamic Kinetic Resolution | Combination of enzymatic resolution and in-situ racemization of the slower-reacting enantiomer. acs.org | Can achieve up to 100% theoretical yield of a single enantiomer. pharmtech.com | Requires compatible enzyme and racemization catalyst. acs.org |

Determination of Absolute Configuration in 1-(2-Chlorophenyl)butan-2-ol Isomers

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, at the chiral centers of 1-(2-Chlorophenyl)butan-2-ol is fundamental. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) descriptor to each stereocenter. yale.edulibretexts.org Experimental techniques are essential to validate these assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful method for determining the absolute configuration of chiral alcohols involves the use of chiral derivatizing agents (CDAs) in NMR spectroscopy. hebmu.edu.cn The Mosher's acid method, using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a classic example. hebmu.edu.cn By converting the alcohol into diastereomeric esters with (R)- and (S)-MTPA, the differing magnetic environments of the protons near the chiral center in the two diastereomers can be analyzed by ¹H NMR to deduce the absolute configuration. hebmu.edu.cn Other reagents like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) have also been developed for this purpose. nih.govnih.gov

X-ray Crystallography: When a single crystal of an enantiomerically pure derivative can be obtained, X-ray crystallography provides an unambiguous determination of its absolute configuration. nih.gov This technique maps the electron density of the atoms in the crystal, allowing for the precise determination of their spatial arrangement. nih.gov

Analysis of Enantiomeric and Diastereomeric Purity of 1-(2-Chlorophenyl)butan-2-ol Samples

The assessment of enantiomeric and diastereomeric purity is crucial to ensure the quality of stereochemically defined samples of 1-(2-Chlorophenyl)butan-2-ol. Chromatographic methods are the most common and reliable techniques for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating and quantifying enantiomers. scirp.org This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the resolution of a broad range of racemic compounds, including aryl alkyl carbinols. researchgate.netmdpi.com Derivatization of the alcohol to a benzoate (B1203000) or urethane (B1682113) can sometimes enhance the separation efficiency. scirp.orgresearchgate.net

Chiral Gas Chromatography (GC): For volatile compounds, chiral GC offers excellent resolving power. gcms.cz Similar to chiral HPLC, this method uses a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. mdpi.comsioc-journal.cn The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving optimal separation. gcms.czsioc-journal.cn

Table 2: Chromatographic Conditions for Enantiomeric Purity Analysis of Similar Secondary Alcohols

| Analytical Method | Chiral Stationary Phase (CSP) | Mobile/Carrier Gas | Detection | Compound Class | Reference |

|---|---|---|---|---|---|

| Chiral HPLC | N-(3,5-dinitrobenzoyl)-D-phenylglycine | Not Specified | Not Specified | Chiral Benzyl Alcohols | scirp.org |

| Chiral HPLC | Chiralcel OD-H, OJ-H, AD-H | Isopropanol (B130326)/Hexane | UV (215 nm) | Nitro Alcohols | publish.csiro.au |

| Chiral GC | Permethylated β-cyclodextrin | Not Specified | Not Specified | Derivatized Secondary Alcohols | sioc-journal.cn |

Conformational Analysis and Energy Landscapes of 1-(2-Chlorophenyl)butan-2-ol Stereoisomers

The analysis of these conformations is typically performed using a combination of experimental techniques, like NMR spectroscopy, and theoretical calculations, such as Density Functional Theory (DFT). researchgate.netmpg.de For a molecule like 1-(2-Chlorophenyl)butan-2-ol, rotation around the C1-C2 bond and the C2-C3 bond will lead to various staggered and eclipsed conformations. uou.ac.inscribd.com The relative energies of these conformers are influenced by steric hindrance and torsional strain between the substituents (the 2-chlorophenyl group, the ethyl group, the hydroxyl group, and the hydrogen atoms). scribd.com DFT calculations can be used to model the potential energy surface and identify the lowest energy (most stable) conformations. researchgate.netmpg.de

Chiral Recognition Phenomena Involving 1-(2-Chlorophenyl)butan-2-ol

Chiral recognition refers to the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound. accademiaxl.it This phenomenon is the basis for many of the stereochemical investigation techniques discussed, including chiral resolution and chromatography. The interactions governing chiral recognition are non-covalent and can include hydrogen bonding, π-π stacking, and van der Waals forces. accademiaxl.itsemanticscholar.org

In the context of 1-(2-Chlorophenyl)butan-2-ol, the hydroxyl group can act as both a hydrogen bond donor and acceptor. The chlorophenyl group can participate in π-stacking and halogen bonding interactions. accademiaxl.it Studies on similar systems, such as the interaction between 1-aryl-1-ethanols and butan-2-ol, have shown that the interplay of these weak interactions is crucial for chiral discrimination. accademiaxl.itresearchgate.net The presence and position of the chloro substituent on the phenyl ring can influence the electron density of the aromatic system and thus affect the strength of interactions like OH-π and CH-π, which in turn impacts the degree of chiral recognition. accademiaxl.itresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 1 2 Chlorophenyl Butan 2 Ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-(2-Chlorophenyl)butan-2-ol

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of an organic molecule. For 1-(2-Chlorophenyl)butan-2-ol, both ¹H and ¹³C NMR would provide critical information regarding the number and connectivity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(2-Chlorophenyl)butan-2-ol is expected to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons. Protons on carbons adjacent to the electronegative oxygen and the aromatic ring will be shifted downfield.

Expected ¹H NMR Spectral Data for 1-(2-Chlorophenyl)butan-2-ol:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (Butan- chain) | ~0.9 | Triplet | ~7.5 |

| -CH₂- (Butan- chain) | ~1.5 | Multiplet | |

| -OH | Variable (typically 1.5-4.0) | Singlet (broad) | |

| -CH(OH)- | ~3.8 | Multiplet | |

| -CH₂- (Benzylic) | ~2.8 and ~3.0 (diastereotopic) | Doublet of Doublets (each) |

Note: The benzylic protons are diastereotopic due to the adjacent chiral center and are expected to show complex splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon attached to the hydroxyl group and the carbons of the aromatic ring are expected to appear at lower field.

Expected ¹³C NMR Spectral Data for 1-(2-Chlorophenyl)butan-2-ol:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~10 |

| -CH₂- (Butan- chain) | ~30 |

| -CH₂- (Benzylic) | ~40 |

| -CH(OH)- | ~72 |

| Ar-C (non-substituted) | ~127-130 |

| Ar-C-Cl | ~134 |

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the connectivity of the proton and carbon skeletons of 1-(2-Chlorophenyl)butan-2-ol.

Mass Spectrometric Techniques for Molecular Confirmation of 1-(2-Chlorophenyl)butan-2-ol

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For 1-(2-Chlorophenyl)butan-2-ol (C₁₀H₁₃ClO), the molecular ion peak ([M]⁺) would be expected at m/z 184 for the ³⁵Cl isotope and at m/z 186 for the ³⁷Cl isotope, with a characteristic isotopic abundance ratio of approximately 3:1. High-resolution mass spectrometry (HRMS) would be able to confirm the exact mass and elemental formula.

Common fragmentation pathways for alcohols in mass spectrometry include alpha-cleavage and dehydration. nih.govresearchgate.net For 1-(2-Chlorophenyl)butan-2-ol, alpha-cleavage could occur on either side of the carbon bearing the hydroxyl group.

Predicted Key Mass Spectral Fragments for 1-(2-Chlorophenyl)butan-2-ol:

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 184/186 | [C₁₀H₁₃ClO]⁺ | Molecular Ion |

| 169/171 | [C₁₀H₁₂Cl]⁺ | Loss of -OH |

| 166 | [C₁₀H₁₀Cl]⁺ | Dehydration (Loss of H₂O) |

| 125/127 | [C₇H₆Cl]⁺ | Cleavage of the C-C bond adjacent to the ring |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy of 1-(2-Chlorophenyl)butan-2-ol

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. researchgate.net

Expected Characteristic IR Absorption Bands for 1-(2-Chlorophenyl)butan-2-ol:

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Alcohol) | 3200-3600 | Strong, Broad |

| C-H (Aromatic) | 3010-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

| C-O (Alcohol) | 1050-1260 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule. The 2-chlorophenyl group in 1-(2-Chlorophenyl)butan-2-ol is the primary chromophore. The presence of the chlorine atom and the alkyl chain will have a minor effect on the absorption maxima compared to unsubstituted benzene (B151609).

Expected UV-Vis Absorption Data for 1-(2-Chlorophenyl)butan-2-ol (in Ethanol):

| Transition | Predicted λmax (nm) |

|---|

X-ray Crystallography Studies of Crystalline Forms or Derivatives of 1-(2-Chlorophenyl)butan-2-ol

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While 1-(2-Chlorophenyl)butan-2-ol is likely a liquid or a low-melting solid at room temperature, its crystalline derivatives could be analyzed to provide precise bond lengths, bond angles, and stereochemistry.

For instance, the crystal structure of a related compound, 1-(2-Chlorophenyl)-2-(isopropylamino)ethanol, has been determined. In this study, the compound was found to crystallize in a specific space group, and the analysis revealed detailed information about its molecular geometry and intermolecular interactions, such as hydrogen bonding.

Should a crystalline derivative of 1-(2-Chlorophenyl)butan-2-ol be prepared, for example, through esterification of the hydroxyl group with a suitable carboxylic acid, X-ray diffraction analysis would yield a detailed structural model.

Hypothetical Crystallographic Data for a Derivative of 1-(2-Chlorophenyl)butan-2-ol:

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms. |

| Bond Angles | Angles between adjacent bonds. |

This level of structural detail is unparalleled by other techniques and would definitively establish the relative and absolute stereochemistry if a chiral derivative is used.

Computational Chemistry and Theoretical Modeling of 1 2 Chlorophenyl Butan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Properties of 1-(2-Chlorophenyl)butan-2-ol

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These calculations solve the Schrödinger equation, or approximations of it, to determine molecular orbital energies, electron distribution, and other key electronic parameters.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational efficiency. mdpi.com DFT calculations for a molecule like 1-(2-Chlorophenyl)butan-2-ol would typically begin with geometry optimization, where the molecule's most stable three-dimensional structure (lowest energy state) is determined. researchgate.net

Once the geometry is optimized, a range of electronic properties can be calculated. These include the distribution of electron density, which helps in identifying electron-rich and electron-poor regions of the molecule. The molecular electrostatic potential (MEP) map is a common way to visualize this, indicating sites that are prone to electrophilic or nucleophilic attack. mdpi.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

For a related compound, (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to determine its structural and electronic properties. materialsciencejournal.org The study investigated bond lengths, bond angles, and electronic parameters, finding a HOMO-LUMO energy gap that suggests significant charge transfer occurs within the molecule. materialsciencejournal.org A similar approach would be applied to 1-(2-Chlorophenyl)butan-2-ol to elucidate its specific electronic characteristics.

Table 1: Representative DFT-Calculated Parameters for a Substituted Chlorophenyl Compound Note: The following data is for (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, a related compound, and is presented to illustrate the type of data obtained from DFT studies. materialsciencejournal.org

| Parameter | Calculated Value |

| HOMO Energy | -6.21 eV |

| LUMO Energy | -1.72 eV |

| HOMO-LUMO Gap | 4.49 eV |

| Dipole Moment | 2.57 Debye |

| C=O Bond Length | 1.244 Å |

| C-Cl Bond Length | 1.755 Å |

Ab initio (Latin for "from the beginning") calculations are another class of quantum chemistry methods that rely on first principles without using experimental data for parametrization. rsc.org These methods, such as Hartree-Fock (HF), are often more computationally demanding than DFT but can provide highly accurate results, especially when combined with post-Hartree-Fock methods.

For 1-(2-Chlorophenyl)butan-2-ol, ab initio calculations would be used to determine the shapes and energies of its molecular orbitals (MOs). The analysis of these orbitals, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting reactivity. nih.gov The HOMO is typically localized on the part of the molecule most susceptible to electrophilic attack, as it holds the most energetic electrons. nih.gov Conversely, the LUMO is localized on the region most susceptible to nucleophilic attack. Visualizing the 3D plots of these orbitals can provide a clear picture of potential reaction sites.

These calculations can also determine other important properties like ionization potential and electron affinity, which are directly related to the HOMO and LUMO energies, respectively. Such studies have been instrumental in developing theories of chemical reactivity and hydrogen bonding. scispace.com

Molecular Dynamics Simulations to Investigate Conformational Behavior of 1-(2-Chlorophenyl)butan-2-ol

While quantum chemical calculations focus on the static electronic structure, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of flexible molecules like 1-(2-Chlorophenyl)butan-2-ol.

An MD simulation would involve placing the molecule in a simulation box, often with a solvent like water, and calculating the forces between all atoms using a force field. The simulation then proceeds in small time steps, updating the positions and velocities of each atom to trace the molecule's trajectory.

For 1-(2-Chlorophenyl)butan-2-ol, MD simulations could reveal:

Preferred Conformations: Identifying the most stable rotational isomers (rotamers) around its single bonds.

Flexibility: Quantifying the flexibility of the butyl chain and its orientation relative to the chlorophenyl ring.

Solvent Interactions: Analyzing how solvent molecules, like water, arrange around the solute and form hydrogen bonds with the hydroxyl group.

A study on aqueous solutions of 2-butanol, a structurally similar alcohol, used MD simulations to show that the alcohol molecules tend to form aggregates at concentrations above 1.0 M, which in turn affects the structure and dynamics of the surrounding water. nih.gov Similar simulations for 1-(2-Chlorophenyl)butan-2-ol would provide valuable insights into its behavior in solution, which is critical for understanding its interactions in a biological or chemical system.

Reaction Pathway Modeling and Transition State Analysis in 1-(2-Chlorophenyl)butan-2-ol Syntheses

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of 1-(2-Chlorophenyl)butan-2-ol. By modeling the reaction pathway, chemists can understand the step-by-step process, identify intermediates, and determine the energy barriers that control the reaction rate.

This process involves locating the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. DFT calculations are commonly used to optimize the geometry of the transition state structure and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, a key parameter for predicting reaction kinetics.

For syntheses involving alcohols, such as the dehydration of 1-butanol (B46404) in a zeolite catalyst, computational modeling has been used to compare different potential mechanisms (e.g., E1 vs. E2, SN1 vs. SN2). researchgate.net These studies calculate the energy profiles for each pathway to determine the most favorable route under specific conditions. researchgate.net For the synthesis of 1-(2-Chlorophenyl)butan-2-ol, similar modeling could be used to optimize reaction conditions, predict byproducts, and design more efficient synthetic routes. northwestern.edu

Prediction of Spectroscopic Parameters for 1-(2-Chlorophenyl)butan-2-ol

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing molecules. By calculating properties like vibrational frequencies or nuclear magnetic shieldings, these predictions can be compared with experimental spectra to confirm a molecule's structure. researchgate.net

Infrared (IR) and Raman Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in IR and Raman spectra. The calculated spectrum can be used to assign specific vibrational modes (e.g., O-H stretch, C-Cl stretch, aromatic C-H bend) to the experimentally observed peaks. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts (δ) of NMR-active nuclei like ¹H and ¹³C. This is done by calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. These predicted shifts are often in good agreement with experimental data and can help resolve ambiguities in spectral assignments. nih.gov

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data Note: This table presents a hypothetical example to illustrate the application of computational prediction. Specific values for 1-(2-Chlorophenyl)butan-2-ol would require dedicated calculations.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR: O-H Stretch | 3450 cm⁻¹ | 3435 cm⁻¹ |

| IR: C-Cl Stretch | 755 cm⁻¹ | 760 cm⁻¹ |

| ¹H NMR: CH-OH Proton | δ 4.1 ppm | δ 4.0 ppm |

| ¹³C NMR: C-OH Carbon | δ 72.5 ppm | δ 71.8 ppm |

In Silico Chiral Discrimination Studies Involving 1-(2-Chlorophenyl)butan-2-ol

The second carbon atom in the butanol chain of 1-(2-Chlorophenyl)butan-2-ol is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers ((R) and (S)). Differentiating between enantiomers is a significant challenge. In silico (computational) methods can be used to study and predict chiral discrimination.

These studies often involve modeling the interaction between the individual enantiomers of 1-(2-Chlorophenyl)butan-2-ol and a chiral selector, such as a cyclodextrin (B1172386), a chiral stationary phase used in chromatography, or an enzyme.

Methods used for these studies include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of one molecule to another. Docking simulations of the (R) and (S) enantiomers into the active site of a chiral selector can reveal differences in binding energy and intermolecular interactions (e.g., hydrogen bonds, van der Waals forces). A significant difference in calculated binding energy can predict which enantiomer will bind more strongly, explaining the basis of chiral separation.

Quantum Chemical Calculations: High-level quantum chemical calculations can be performed on the diastereomeric complexes formed between each enantiomer and the chiral selector. By comparing the calculated stabilization energies of the (R)-selector and (S)-selector complexes, one can predict the degree of chiral recognition.

These computational approaches provide a molecular-level understanding of the forces driving chiral discrimination, aiding in the development of effective methods for separating enantiomers.

Applications of 1 2 Chlorophenyl Butan 2 Ol in Chemical Synthesis and Materials Science

Utility of 1-(2-Chlorophenyl)butan-2-ol as a Precursor in Complex Organic Synthesis

As a chiral secondary alcohol, 1-(2-Chlorophenyl)butan-2-ol is a valuable synthon in organic chemistry. The hydroxyl (-OH) group and the chloro-substituted phenyl ring are reactive sites that can be modified through a variety of organic reactions. The hydroxyl group can undergo oxidation to form the corresponding ketone, 1-(2-chlorophenyl)butan-2-one, a key intermediate for further carbon-carbon bond-forming reactions.

Furthermore, the hydroxyl group is a key functional handle for esterification and etherification reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The presence of the chlorine atom on the phenyl ring also opens up possibilities for cross-coupling reactions, such as Suzuki or Heck coupling, which are fundamental for creating complex biaryl structures or introducing new substituents to the aromatic ring.

Table 1: Potential Synthetic Transformations of 1-(2-Chlorophenyl)butan-2-ol

| Reaction Type | Reagent(s) | Product Type |

| Oxidation | PCC, DMP, Swern | Ketone |

| Esterification | Acyl Halide, Carboxylic Acid | Ester |

| Etherification | Alkyl Halide (Williamson) | Ether |

| Nucleophilic Substitution | SOCl₂, PBr₃ | Alkyl Halide |

Role of 1-(2-Chlorophenyl)butan-2-ol in the Production of Pharmaceutical Intermediates

Chlorinated phenyl alkanols are significant structural motifs in medicinal chemistry. While direct application of 1-(2-Chlorophenyl)butan-2-ol is not widely documented, its structural isomer, 1-(2-Chlorophenyl)butan-1-ol, is recognized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals. The 2-chlorophenyl group is a key component in several active pharmaceutical ingredients. For instance, a related structure is a precursor in the synthesis of Cenobamate, an anti-seizure medication. tdcommons.org

The potential for 1-(2-Chlorophenyl)butan-2-ol in this field lies in its role as a chiral building block. Enantiomerically pure forms of the alcohol could be used to synthesize stereospecific drug candidates, where a specific 3D arrangement is crucial for biological activity. The molecule could be elaborated into more complex structures that interact with specific biological targets like enzymes or receptors.

Application of 1-(2-Chlorophenyl)butan-2-ol in Agrochemical and Specialty Chemical Development

Halogenated aromatic compounds are a cornerstone of the agrochemical industry, found in many herbicides, insecticides, and fungicides. The 1-(2-chlorophenyl) moiety is a common feature in this class of chemicals. Consequently, 1-(2-Chlorophenyl)butan-2-ol serves as a potential precursor for new agrochemical candidates. By modifying the butanol side chain, chemists can fine-tune the compound's physical properties, such as solubility and soil mobility, and its biological activity against specific pests or weeds.

In the realm of specialty chemicals, this compound could be used as a starting material for fragrances, flavorings, or as an additive in industrial formulations. Its use as a solvent in certain industrial processes is also a possibility.

Exploration of 1-(2-Chlorophenyl)butan-2-ol in the Design of Novel Materials with Tunable Properties

The structure of 1-(2-Chlorophenyl)butan-2-ol makes it an interesting candidate for materials science applications. The hydroxyl group can act as a reactive site for polymerization. For example, it could be incorporated into polyesters or polyurethanes. The presence of the rigid, chlorinated phenyl group would influence the properties of the resulting polymer, potentially enhancing its thermal stability, flame retardancy, or modifying its refractive index.

The development of novel materials often relies on building blocks that offer a combination of functional groups and specific structural features. The interplay between the flexible butanol chain and the rigid aromatic ring in 1-(2-Chlorophenyl)butan-2-ol could be exploited in the synthesis of liquid crystals or other organic electronic materials where molecular shape and polarity are critical. While this area of application is largely exploratory, the fundamental structure of the compound presents numerous possibilities for the creation of materials with tailored characteristics.

Environmental Fate and Degradation Pathways of 1 2 Chlorophenyl Butan 2 Ol

Abiotic Degradation Mechanisms of 1-(2-Chlorophenyl)butan-2-ol

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For many organic compounds, this includes photodegradation, hydrolysis, and atmospheric oxidation.

Photodegradation Kinetics and Product Analysis

No specific studies on the photodegradation kinetics or the analysis of photolytic products of 1-(2-Chlorophenyl)butan-2-ol were identified in the available literature. Research in this area would typically involve determining the compound's light absorption properties, quantum yield, and the identification of transformation products under various light conditions.

Hydrolytic Stability under Environmental Conditions

Information regarding the hydrolytic stability of 1-(2-Chlorophenyl)butan-2-ol under different environmental pH and temperature conditions is not available in the reviewed literature. Such studies are crucial for understanding the persistence of the compound in aquatic environments.

Atmospheric Oxidation Processes and Derived Metabolites

There is no available data concerning the atmospheric oxidation of 1-(2-Chlorophenyl)butan-2-ol. This would involve studying its reaction rates with atmospheric oxidants like hydroxyl radicals (•OH) and the identification of the resulting metabolites, which is essential for assessing its atmospheric lifetime and potential for long-range transport.

Biotic Degradation Mechanisms of 1-(2-Chlorophenyl)butan-2-ol

Biotic degradation refers to the breakdown of organic compounds by living organisms, primarily microorganisms.

Microbial Degradation in Soil Environments

No studies were found that specifically investigate the microbial degradation of 1-(2-Chlorophenyl)butan-2-ol in soil environments. Research in this area would focus on identifying microbial species capable of degrading the compound, the metabolic pathways involved, and the influence of soil properties on degradation rates.

Biodegradation in Aquatic Ecosystems

Similarly, there is a lack of research on the biodegradation of 1-(2-Chlorophenyl)butan-2-ol in aquatic ecosystems. Understanding its fate in water bodies would require studies on its breakdown by aquatic microorganisms under both aerobic and anaerobic conditions.

Environmental Transport and Distribution Modeling of 1-(2-Chlorophenyl)butan-2-ol

The environmental transport and distribution of 1-(2-Chlorophenyl)butan-2-ol are governed by its physicochemical properties, which dictate its partitioning between different environmental compartments such as soil, water, and air. In the absence of direct experimental data for this specific compound, Quantitative Structure-Activity Relationship (QSAR) models and estimation software like the U.S. Environmental Protection Agency's EPI Suite™ are utilized to predict its environmental fate characteristics. These models use the chemical structure of a compound to estimate properties that influence its transport and distribution.

Soil Adsorption and Mobility Characteristics

The mobility of 1-(2-Chlorophenyl)butan-2-ol in the terrestrial environment is primarily controlled by its adsorption to soil particles. The extent of this adsorption is commonly quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates a strong tendency for the compound to adsorb to the organic fraction of soil, leading to lower mobility and a reduced potential for leaching into groundwater. Conversely, a low Koc value suggests weak adsorption and higher mobility in the soil column.

For 1-(2-Chlorophenyl)butan-2-ol, the Koc value can be estimated based on its chemical structure. The presence of a chlorophenyl group suggests a degree of hydrophobicity, which would contribute to its adsorption to soil organic matter. The butanol side chain, however, may slightly increase its water solubility compared to more heavily chlorinated aromatic compounds.

Table 1: Estimated Soil Adsorption and Mobility of 1-(2-Chlorophenyl)butan-2-ol

| Parameter | Estimated Value | Interpretation |

|---|

Note: The values in this table are estimations based on QSAR models and have not been experimentally verified.

Based on the estimated log Koc range, 1-(2-Chlorophenyl)butan-2-ol is expected to exhibit moderate to low mobility in soil. This suggests that the compound may be somewhat persistent in the upper soil layers with some potential for leaching into deeper soil horizons and groundwater over time, depending on soil type, organic matter content, and rainfall patterns.

Volatilization from Water and Soil Surfaces

The tendency of 1-(2-Chlorophenyl)butan-2-ol to volatilize from water and soil surfaces into the atmosphere is another key aspect of its environmental transport. This process is influenced by the compound's vapor pressure and its Henry's Law constant. A higher vapor pressure indicates a greater tendency for the pure substance to evaporate, while the Henry's Law constant describes the partitioning of a chemical between the air and water at equilibrium.

The vapor pressure of 1-(2-Chlorophenyl)butan-2-ol is expected to be relatively low due to its molecular weight and the presence of a hydroxyl group, which can participate in hydrogen bonding. The Henry's Law constant, which is a ratio of the chemical's concentration in air to its concentration in water, will determine its propensity to partition from aquatic systems into the atmosphere.

Table 2: Estimated Volatilization Potential of 1-(2-Chlorophenyl)butan-2-ol

| Parameter | Estimated Value | Interpretation |

|---|---|---|

| Vapor Pressure (at 25°C) | 0.01 - 0.1 Pa | Low volatility |

Note: The values in this table are estimations based on QSAR models and have not been experimentally verified.

The estimated low vapor pressure suggests that 1-(2-Chlorophenyl)butan-2-ol is not highly volatile. The estimated Henry's Law constant indicates that volatilization from water surfaces is likely to be a slow to moderately significant transport process. For moist soil surfaces, volatilization would be influenced by both the vapor pressure and the adsorption characteristics of the compound. Given its moderate adsorption to soil, volatilization from soil may be a less significant dissipation pathway compared to its retention in the soil matrix.

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(2-Chlorophenyl)butan-2-ol with high enantiomeric purity?

Answer:

Enantioselective synthesis can be achieved via Grignard addition to 2-chloroacetophenone derivatives. For example:

- React 2-chloroacetophenone with a Grignard reagent (e.g., ethylmagnesium bromide) under controlled conditions to form the secondary alcohol.

- Use chiral catalysts (e.g., BINOL-derived ligands) during ketone reduction to enhance enantiomeric excess (ee).

- Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm stereochemistry using polarimetry or chiral HPLC .

Basic: What analytical techniques are critical for confirming the structure and purity of 1-(2-Chlorophenyl)butan-2-ol?

Answer:

- NMR Spectroscopy : Analyze - and -NMR to confirm the chlorophenyl group (δ 7.2–7.6 ppm aromatic signals) and alcohol proton (δ 1.5–2.0 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (MW = 200.68 g/mol) via ESI-MS or GC-MS.

- X-ray Diffraction (XRD) : Resolve stereochemical ambiguities by single-crystal XRD, especially for chiral centers .

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced: How can researchers resolve racemic mixtures of 1-(2-Chlorophenyl)butan-2-ol for pharmacological studies?

Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases like hexane/isopropanol.

- Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer, followed by hydrolysis and separation .

- Diastereomeric Salt Formation : React with chiral resolving agents (e.g., tartaric acid derivatives) and crystallize non-racemic salts .

Advanced: How does the 2-chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The ortho-chlorine group introduces steric hindrance and electron-withdrawing effects:

- Steric Effects : Reduces accessibility to the hydroxyl group, slowing SN2 reactions.

- Electronic Effects : The electron-deficient aromatic ring stabilizes transition states in oxidation reactions (e.g., using CrO/HSO) to form ketones.

- Computational Modeling : DFT studies (e.g., Gaussian 16) can predict reaction pathways and activation energies .

Advanced: What are the key degradation pathways of 1-(2-Chlorophenyl)butan-2-ol under acidic or thermal conditions?

Answer:

- Acidic Hydrolysis : The alcohol dehydrates to form 1-(2-chlorophenyl)but-1-ene, confirmed by GC-MS.

- Thermal Stability : At >150°C, β-elimination generates chlorobenzene and butanal. Monitor via TGA-DSC and FT-IR for carbonyl group formation.

- Photodegradation : UV exposure may cleave the C-Cl bond, producing phenolic derivatives; analyze with LC-QTOF-MS .

Advanced: How can computational chemistry predict the adsorption behavior of 1-(2-Chlorophenyl)butan-2-ol on indoor surfaces?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with silica or cellulose surfaces using software like GROMACS.

- Adsorption Isotherms : Calculate binding energies (ΔG) via density functional theory (DFT).

- Microspectroscopic Validation : Correlate with AFM-IR or ToF-SIMS data to verify surface adsorption mechanisms .

Advanced: What methodologies assess the biological activity of 1-(2-Chlorophenyl)butan-2-ol derivatives?

Answer:

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., cytochrome P450 isoforms) using HepG2 or HEK293 cell lines.

- Metabolic Profiling : Use LC-MS/MS to identify Phase I/II metabolites in liver microsomes.

- Molecular Docking : Screen against target proteins (e.g., GPCRs) using AutoDock Vina to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.